SCR7 (5,6-Bis((E)-benzylideneamino)-2-mercaptopyrimidin-4(3H)-one) is a small molecule that has gained significant attention in scientific research for its ability to inhibit non-homologous end joining (NHEJ), a major DNA double-strand break (DSB) repair pathway. [, , , , , ] This inhibitory effect makes SCR7 a valuable tool in various research areas, including cancer biology, gene editing, and DNA repair mechanisms. [, , , , , ]
SCR7, specifically known as SCR7 pyrazine, is a chemical compound recognized for its role as an inhibitor of DNA ligase IV, a key enzyme in the non-homologous end joining (NHEJ) pathway of DNA repair. This compound has gained attention in molecular biology and genetic engineering due to its ability to enhance the efficiency of CRISPR-Cas9-mediated homology-directed repair (HDR) while inhibiting NHEJ, thereby facilitating precise gene editing techniques. The molecular formula of SCR7 is with a molecular weight of 332.38 g/mol, and it is characterized by its purity of over 98% as determined by high-performance liquid chromatography (HPLC) .
SCR7 can be synthesized through various chemical methods, with the most notable being those that involve the modification of existing compounds to achieve the desired structure. The synthesis typically involves multiple steps including cyclization and oxidation processes that lead to the formation of the pyrazine ring and subsequent functional groups essential for its biological activity. Detailed methodologies have been outlined in literature, where researchers report on specific reaction conditions, catalysts used, and yields achieved during the synthesis of SCR7 .
The molecular structure of SCR7 pyrazine features a complex arrangement that includes a pyrazine ring fused with phenyl groups and a thioxo moiety. The structural representation can be summarized as follows:
The compound typically appears as a white to yellow crystalline solid with a melting point ranging from 207°C to 211°C .
SCR7 participates in several critical chemical reactions primarily related to its inhibitory effects on DNA ligase IV. The compound acts by binding to the enzyme, preventing it from facilitating the joining of DNA ends during the NHEJ repair process. This inhibition has been shown to significantly increase HDR efficiency in CRISPR applications, allowing for more precise genetic modifications. The autocyclization and oxidation forms of SCR7 have also been studied for their potential cytotoxic effects on cancer cells, highlighting its dual role in both enhancing gene editing and inducing cell death in certain contexts .
The mechanism by which SCR7 exerts its effects involves direct inhibition of DNA ligase IV activity. By blocking this enzyme's function, SCR7 shifts the balance from NHEJ towards HDR, which is a more accurate method for repairing double-strand breaks in DNA. This shift is particularly beneficial in CRISPR-Cas9 applications where precision is paramount. Studies have demonstrated that treatment with SCR7 can enhance HDR efficiency up to 19-fold in vitro .
SCR7 exhibits several notable physical and chemical properties:
SCR7 pyrazine has significant applications in scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3